![molecular formula C18H23N3O5 B3013774 (2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid CAS No. 2402789-85-7](/img/structure/B3013774.png)
(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond between the carboxylic acid group and the amine group. This could be achieved through a condensation reaction, possibly using a coupling reagent. The exact synthetic route would depend on the availability and cost of the starting materials, as well as the desired yield and purity .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or decarboxylation. The amide group could participate in hydrolysis or condensation reactions. The indole group could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity and ability to form hydrogen bonds. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Crystal Structure and Molecular Applications
- Crystal Structure Analysis : The compound has been studied for its crystal structure, which provides insights into its molecular geometry and potential pharmaceutical applications. The crystal structure is stabilized by hydrogen bonds, which is crucial for its stability and reactivity (Li, Liang, & Tai, 2009).
Computational Peptidology and Drug Design
- Computational Peptidology : This compound has been included in studies involving computational peptidology for the design of antifungal tripeptides. This demonstrates its relevance in drug design and the development of new pharmaceutical agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Characterization
- Chemo-Enzymatic Synthesis : Research has been conducted on the chemo-enzymatic synthesis and stereochemical characterization of related compounds, highlighting the versatility and potential for various applications in scientific research (Baba et al., 2018).
Biological Activity Studies
- Antimicrobial Activity : Schiff bases containing the indole group derived from this compound have been synthesized and examined for their antimicrobial activity. This points towards its potential use in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Synthesis Methods Development
- Process Development for Synthetic Routes : There has been a focus on developing scalable synthetic routes for related compounds, indicating the growing interest in this compound for larger-scale production, possibly for pharmaceutical uses (Harada, Fujii, Odai, & Kato, 2004).
Corrosion Inhibition Studies
- Corrosion Inhibition : Research involving Schiff bases derived from this compound has shown potential for the prevention of corrosion in acidic environments, which can be significant in industrial applications (Vikneshvaran & Velmathi, 2017).
Future Directions
Mechanism of Action
Mode of Action
Given its complex structure, it’s likely that this compound interacts with its targets in a multifaceted manner, potentially altering cellular processes or signaling pathways
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Given the complexity of this compound, it’s plausible that it may influence multiple pathways, leading to a range of downstream effects
Pharmacokinetics
Pharmacokinetic studies provide crucial information about a drug’s bioavailability, how it’s absorbed and distributed in the body, how it’s metabolized, and how it’s eliminated
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity
properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)
![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)
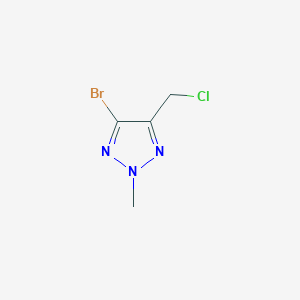
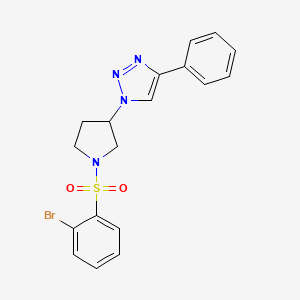
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)
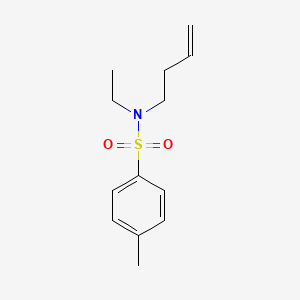
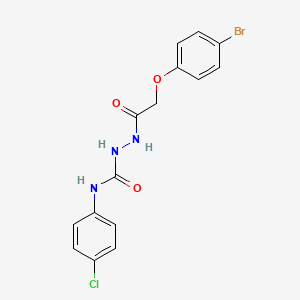
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)
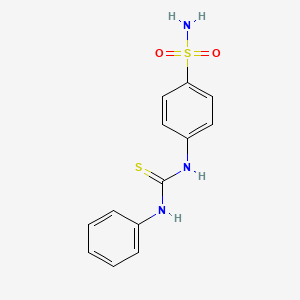
![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)